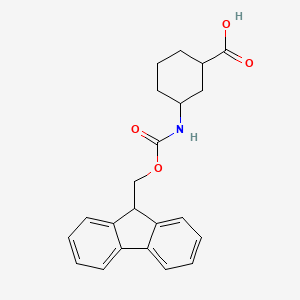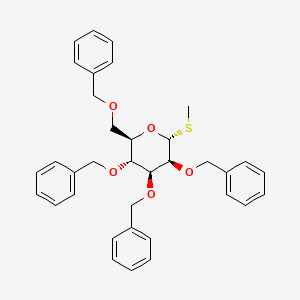
5,5-Dimethyl-1,3-hexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1,3-hexadiene is an organic compound with the molecular formula C₈H₁₄. It is a diene, meaning it contains two double bonds. The structure of this compound consists of a hexadiene backbone with two methyl groups attached to the fifth carbon atom. This compound is known for its unique chemical properties and reactivity due to the presence of conjugated double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3-hexadiene can be achieved through various methods. One common approach involves the dehydrohalogenation of 5,5-dimethyl-1,3-hexanediol using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve catalytic dehydrogenation of suitable precursors. The process often requires the use of metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms and form the desired diene structure.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,3-hexadiene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form addition products.
Oxidation: It can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or other oxidation products.
Cycloaddition: The diene can participate in Diels-Alder reactions with dienophiles to form cyclic adducts.
Common Reagents and Conditions
Electrophilic Addition: Reagents like bromine (Br₂) or hydrogen chloride (HCl) are commonly used under mild conditions.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or ozone (O₃) in an organic solvent.
Cycloaddition: Diels-Alder reactions typically require a dienophile and may be conducted at room temperature or under mild heating.
Major Products Formed
Electrophilic Addition: Halogenated or hydrogenated derivatives of this compound.
Oxidation: Diols or other oxidized products.
Cycloaddition: Cyclic adducts formed through the Diels-Alder reaction.
Scientific Research Applications
5,5-Dimethyl-1,3-hexadiene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and their behavior in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and natural product analogs.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,3-hexadiene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. The presence of conjugated double bonds allows for resonance stabilization of reaction intermediates, making the compound highly reactive in electrophilic addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,3-Hexadiene: A diene with a similar structure but without the methyl groups at the fifth carbon.
2,4-Hexadiene: Another diene with double bonds at different positions.
Isoprene (2-Methyl-1,3-butadiene): A diene with a similar conjugated system but a different carbon backbone.
Uniqueness
5,5-Dimethyl-1,3-hexadiene is unique due to the presence of two methyl groups at the fifth carbon, which influences its reactivity and stability. The conjugated double bonds provide resonance stabilization, making it a valuable compound for studying electrophilic addition and cycloaddition reactions.
Properties
IUPAC Name |
(3E)-5,5-dimethylhexa-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQGTKPNABNLF-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36320-14-6, 59697-92-6 |
Source


|
| Record name | (E)-1,3-Hexadiene, 5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036320146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-5,5-Dimethyl-1,3-hexadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aS,6aR)-3-propan-2-yl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4-one](/img/structure/B1143290.png)

![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate](/img/structure/B1143296.png)


